molecular formula C18H21ClN2O4 B6503787 2-[(pyridin-3-yl)formamido]ethyl 2-(2,6-dimethylphenoxy)acetate hydrochloride CAS No. 1179408-71-9

2-[(pyridin-3-yl)formamido]ethyl 2-(2,6-dimethylphenoxy)acetate hydrochloride

Cat. No. B6503787
CAS RN: 1179408-71-9
M. Wt: 364.8 g/mol
InChI Key: VZNHICDKQLIYJY-UHFFFAOYSA-N
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Description

Compounds with pyridin-3-yl and acetate groups are often used in scientific research as biochemical reagents . They can serve as biological materials or organic compounds for life science-related research .


Chemical Reactions Analysis

Again, while specific reactions involving your compound aren’t available, similar compounds like 3-bromoimidazopyridines have been obtained in ethyl acetate via one-pot tandem cyclization/bromination .

Safety and Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). For example, the MSDS for a similar compound, 2-[(pyridin-2-yl)formamido]acetic acid, includes hazard statements and precautionary statements .

Future Directions

The future directions for a compound depend on its potential applications. For example, pyridinium salts have been highlighted for their synthetic routes, reactivity, and importance in various research topics .

properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl 2-(2,6-dimethylphenoxy)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4.ClH/c1-13-5-3-6-14(2)17(13)24-12-16(21)23-10-9-20-18(22)15-7-4-8-19-11-15;/h3-8,11H,9-10,12H2,1-2H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNHICDKQLIYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)OCCNC(=O)C2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Nicotinamido)ethyl 2-(2,6-dimethylphenoxy)acetate hydrochloride

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